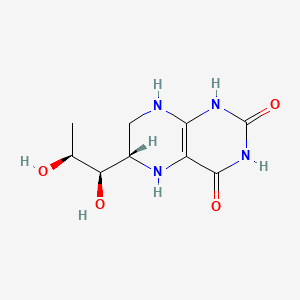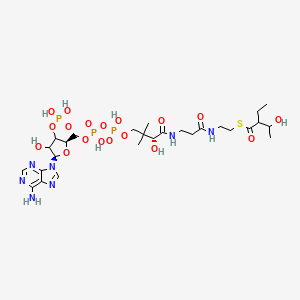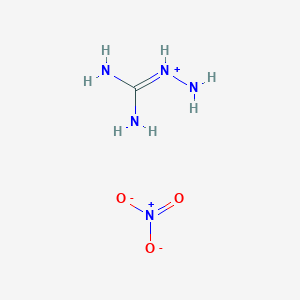
Monoaminoguanidinium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoguanidine nitrate is an organic compound with the chemical formula CH6N4·HNO3. It is a white solid that is highly toxic and is used in various chemical, pharmaceutical, and industrial applications . The compound is known for its role as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .
Vorbereitungsmethoden
Aminoguanidine nitrate can be synthesized through several methods. One common method involves the reaction of hydroxylamine with ethyl nitrate in the presence of aminoguanidine in an absolute ethanol solution . Another method includes the cyclization of aminoguanidine bicarbonate in a one-, two-, or three-step process . Industrial production methods often involve the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate .
Analyse Chemischer Reaktionen
Aminoguanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form aminoguanidine derivatives.
Substitution: Aminoguanidine nitrate can undergo substitution reactions with various reagents. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and ethyl cyano-3-substituted orthoformate.
Wissenschaftliche Forschungsanwendungen
Aminoguanidine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used as a pharmaceutical raw material and in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of aminoguanidine nitrate involves its function as an inhibitor of diamine oxidase and nitric oxide synthase . It acts to reduce levels of advanced glycation end products (AGEs) by interacting with reactive species such as 3-deoxyglucosone, glyoxal, and methylglyoxal. These reactive species are converted to less reactive heterocycles through a condensation reaction .
Vergleich Mit ähnlichen Verbindungen
Aminoguanidine nitrate can be compared with other similar compounds, such as:
Guanidine nitrate: Similar in structure but used primarily as a precursor for nitroguanidine and as a fuel in pyrotechnics.
1-Amino-2-nitroguanidine (ANQ): A high-energy nitrogen-rich compound with good detonation properties and low sensitivities.
Aminoguanidine bicarbonate: Known for its stability and use in pharmaceutical production.
Aminoguanidine nitrate is unique due to its specific inhibitory effects on diamine oxidase and nitric oxide synthase, making it valuable in medical research and applications .
Eigenschaften
Molekularformel |
CH7N5O3 |
|---|---|
Molekulargewicht |
137.10 g/mol |
IUPAC-Name |
amino(diaminomethylidene)azanium;nitrate |
InChI |
InChI=1S/CH6N4.NO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);/q;-1/p+1 |
InChI-Schlüssel |
HSONFTLNXQUFQR-UHFFFAOYSA-O |
Kanonische SMILES |
C(=[NH+]N)(N)N.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


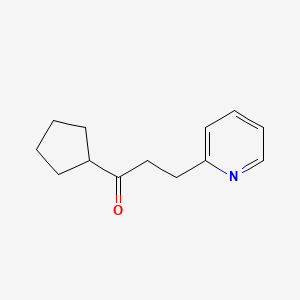
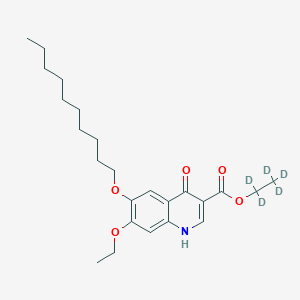
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)

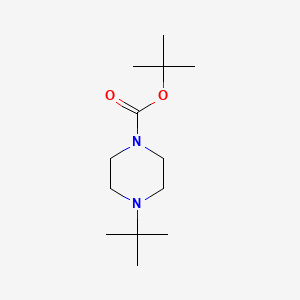
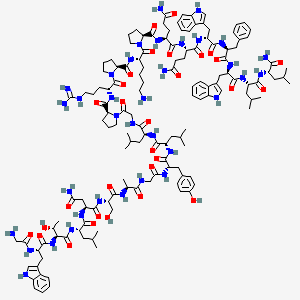
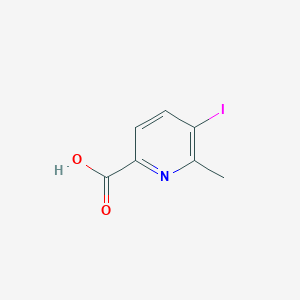

![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
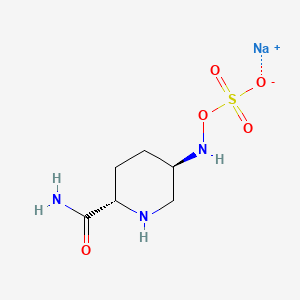
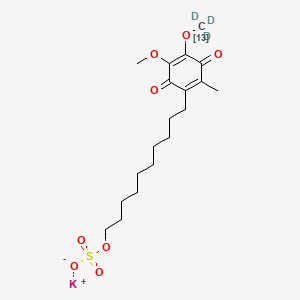
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
